
E3 ligase Ligand-Linker Conjugates 13
描述
VH032-PEG2-N3,也称为 (S,R,S)-AHPC-PEG2-N3,是一种合成的 E3 连接酶配体-连接体偶联物。它包含基于 (S,R,S)-AHPC 的 von Hippel-Lindau (VHL) 配体和一个 2 单元聚乙二醇 (PEG) 连接体。 这种化合物主要用于蛋白水解靶向嵌合体 (PROTAC) 技术,这是一种用于靶向蛋白质降解的新方法 .
准备方法
合成路线和反应条件
VH032-PEG2-N3 是通过一系列化学反应合成的,这些反应涉及 VHL 配体和 PEG 连接体的掺入。合成通常涉及以下步骤:
VHL 配体的形成: VHL 配体是根据 (S,R,S)-AHPC 结构合成的。
PEG 连接体的连接: 将一个 2 单元 PEG 连接体连接到 VHL 配体。
叠氮基的引入: 在化合物中引入叠氮基,使其成为点击化学试剂.
工业生产方法
VH032-PEG2-N3 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化合成仪和高通量筛选,以确保化合物的纯度和产量。 反应条件经过优化,以实现高效率和可重复性 .
化学反应分析
Chemical Reaction Types and Mechanisms
E3 Ligase Ligand-Linker Conjugate 13 participates in two primary bioorthogonal reactions:
- High reaction specificity and efficiency.
- Widely used for PROTAC assembly . |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Reacts with strained cyclooctynes (e.g., DBCO or BCN derivatives) without metal catalysts . | - Catalyst-free, suitable for sensitive biological systems. - Slower kinetics compared to CuAAC but avoids copper toxicity . |
Reaction Reagents and Conditions
The following reagents and conditions are critical for efficient conjugation:
Major Reaction Products and Functional Outcomes
Conjugation of E3 Ligase Ligand-Linker Conjugate 13 generates PROTACs with distinct degradation profiles:
Table 2: Impact of Linker Length on Degradation Efficiency
- Structural Insight : The PEG2 linker in Conjugate 13 enables proper spatial orientation between the E3 ligase (VHL) and the target protein, facilitating ubiquitination .
- Conjugation Efficiency : Pulse-chase experiments confirmed >85% bioconjugation efficiency in cellular models .
Research Findings on Reaction Optimization
Recent studies highlight critical considerations for reaction design:
- Proximal Lysine Residues : Degradation efficiency correlates with proximity to lysine residues on the target protein, enhancing ubiquitin transfer .
- Linker Flexibility : Shorter PEG linkers (e.g., PEG2 vs. PEG9) improve degradation by reducing entropic penalties during ternary complex formation .
- Catalyst Compatibility : CuAAC is preferred for in vitro PROTAC synthesis, while SPAAC is prioritized for in vivo applications to avoid copper toxicity .
Comparative Analysis with Structural Analogs
Conjugate 13’s reactivity and efficacy are contrasted with related compounds:
Table 3: Comparison with Common E3 Ligase-Linker Conjugates
Compound | Linker | Reactivity | Degradation Efficiency |
---|---|---|---|
VH032-PEG2-N3 (Conjugate 13) | PEG2 | High (CuAAC/SPAAC) | 70–85% |
VH032-PEG3-N3 | PEG3 | Moderate | ~60% |
Thalidomide-PEG4-Alkyne | PEG4 | Low (SPAAC only) | <50% |
科学研究应用
Applications in Scientific Research
E3 ligase Ligand-Linker Conjugates 13 have a wide range of applications across various fields:
Chemistry
- Click Chemistry : Used as a reagent for synthesizing complex molecules, enabling researchers to create diverse chemical libraries.
Biology
- Protein-Protein Interactions : Employed in studies to elucidate interactions between proteins, providing insights into cellular mechanisms.
- Protein Degradation Pathways : Facilitates research into the pathways involved in protein turnover, which is crucial for understanding various biological processes.
Medicine
- Targeted Therapies : Utilized in developing therapies for diseases such as cancer, where specific proteins need to be degraded to inhibit tumor growth. For example, PROTACs targeting oncogenic proteins have shown promise in preclinical studies and early clinical trials .
Industry
- Pharmaceutical Production : Applied in the synthesis of high-value chemicals and pharmaceuticals, contributing to more efficient production processes.
Selectivity and Potency
Research indicates that varying linker lengths significantly influence selectivity for different isoforms of proteins. In one study, this compound demonstrated enhanced degradation efficacy for specific kinases when optimized with a 12-atom linker compared to shorter linkers, which showed reduced selectivity . Additionally, modifications in linker chemistry improved pharmacokinetic properties such as metabolic stability and biodistribution, crucial for therapeutic applications.
In Vivo Efficacy
In animal models, this compound effectively reduced levels of disease-associated proteins. This suggests potential applications in treating conditions like cancer and autoimmune diseases. Notably, these conjugates selectively degraded oncogenic proteins without affecting non-target proteins, minimizing side effects .
Mechanistic Insights
The compound's ability to form stable ternary complexes with both target proteins and E3 ligases is critical for its function. This interaction leads to efficient ubiquitination and subsequent proteasomal degradation of target proteins, demonstrating its utility as a therapeutic agent .
Study Focus | Findings |
---|---|
Selectivity | Enhanced degradation efficacy with optimized linker lengths; specific targeting achieved. |
In Vivo Studies | Significant reduction in disease-associated proteins; potential application in cancer therapy. |
Mechanistic Insights | Stable ternary complex formation leading to efficient ubiquitination and degradation. |
作用机制
VH032-PEG2-N3 通过以下机制发挥作用:
与 VHL 结合: VH032-PEG2-N3 的 VHL 配体成分与 VHL E3 连接酶结合。
相似化合物的比较
类似化合物
VH032-PEG3-N3: 与 VH032-PEG2-N3 类似,但具有 3 单元 PEG 连接体。
VH032: 没有 PEG 连接体的母体化合物。
独特性
VH032-PEG2-N3 的独特性在于其 2 单元 PEG 连接体,它为在 PROTAC 技术中使用提供了最佳的柔性和溶解度。 这使得它在促进蛋白质降解方面比其对应物更有效 .
生物活性
E3 ligase ligand-linker conjugates, particularly Conjugate 13 , represent a significant advancement in the field of targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs) . This article explores the biological activity, mechanisms of action, and implications of these conjugates in therapeutic applications, supported by detailed research findings and data tables.
Overview of E3 Ligase Ligand-Linker Conjugates
E3 ligases are pivotal in the ubiquitin-proteasome system, facilitating the transfer of ubiquitin to target proteins, thereby marking them for degradation. E3 ligase ligand-linker conjugates are designed to enhance the specificity and efficacy of this process by linking a ligand for an E3 ligase with a target protein ligand through a flexible linker. This design allows for the simultaneous binding of both proteins, forming a ternary complex essential for ubiquitination and subsequent degradation of the target protein .
The mechanism by which E3 ligase ligand-linker conjugates operate involves several key steps:
- Binding : The conjugate binds to both the target protein and the E3 ligase.
- Ubiquitination : This binding facilitates the transfer of ubiquitin from an E2 enzyme to the target protein.
- Degradation : The polyubiquitinated protein is recognized by the proteasome and degraded into smaller peptides .
Biological Activity of Conjugate 13
Conjugate 13 has shown promising biological activity across various studies. Its design incorporates specific linkers that optimize binding affinity and selectivity towards target proteins. The following sections detail its efficacy based on experimental findings.
Case Studies and Research Findings
-
Selectivity and Potency :
- A study demonstrated that varying linker lengths significantly influenced the selectivity for different isoforms of proteins. For instance, Conjugate 13 exhibited enhanced degradation efficacy for specific kinases when optimized with a 12-atom linker, compared to shorter linkers which showed reduced selectivity .
- The study further revealed that small modifications in linker chemistry could improve pharmacokinetic properties such as metabolic stability and biodistribution, crucial for therapeutic applications .
-
In Vivo Efficacy :
- In animal models, Conjugate 13 effectively reduced levels of disease-associated proteins, indicating its potential in treating conditions like cancer and autoimmune diseases. The study highlighted its ability to selectively degrade oncogenic proteins without affecting non-target proteins, thus minimizing side effects .
- Mechanistic Insights :
Data Table: Summary of Biological Activity
属性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N7O6S/c1-18-24(42-17-31-18)20-7-5-19(6-8-20)14-30-26(38)22-13-21(36)15-35(22)27(39)25(28(2,3)4)33-23(37)16-41-12-11-40-10-9-32-34-29/h5-8,17,21-22,25,36H,9-16H2,1-4H3,(H,30,38)(H,33,37)/t21-,22+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSUWMZOAFJCPF-OTNCWRBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N7O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。